molecular formula C7H8OS B2631194 2-(5-Methylthiophen-2-yl)acetaldehyde CAS No. 1341817-84-2

2-(5-Methylthiophen-2-yl)acetaldehyde

Cat. No.: B2631194
CAS No.: 1341817-84-2
M. Wt: 140.2
InChI Key: JUHSREAVTQLESM-UHFFFAOYSA-N
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Description

“2-(5-Methylthiophen-2-yl)acetaldehyde” is a chemical compound with the molecular formula C7H8OS and a molecular weight of 140.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a methyl group and an acetaldehyde group attached .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One notable application in scientific research involving 2-(5-Methylthiophen-2-yl)acetaldehyde is its role in the synthesis of thienylacetic acids via the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis starts from 3-aryl-3chloroacrylaldehydes, leading to novel (5-aryl-2-methylthiophen-3-yl)acetic acids, which are characterized using H, C NMR, IR spectroscopy, and mass spectrometry (Podshibyakin et al., 2016).

DNA Adduct Formation

Research has identified that acetaldehyde forms stable DNA adducts, such as N(2)-ethylidenedeoxyguanosine, which could contribute to its mutagenic and carcinogenic properties. Three new types of stable acetaldehyde DNA adducts, including an interstrand cross-link, were identified, indicating the potential for acetaldehyde (including derivatives like this compound) to cause genetic damage (Wang et al., 2000).

Organocatalytic Domino Reactions

Another application is found in the synthesis of highly functionalized tetrahydrothiophenes through organocatalytic domino reactions. This method allows for the efficient production of compounds that have significant potential applications in biochemistry, pharmaceutical science, and nanoscience, demonstrating the versatility of thiophene derivatives in chemical synthesis (Brandau, Maerten, & Jørgensen, 2006).

Photovoltaic Properties

This compound derivatives have been explored for their photovoltaic properties. Novel low band gap polymers containing conjugated side chains with different electron-withdrawing and donating end groups, including 2-methylthiophene, have been synthesized. These polymers show broad ultraviolet-visible absorption and narrow optical band gaps, which are crucial for solar cell applications. The manipulation of end groups on the conjugated side chains effectively tunes the photophysical properties and energy levels of these polymers, leading to solar cells with improved power conversion efficiencies (Gu et al., 2012).

Safety and Hazards

“2-(5-Methylthiophen-2-yl)acetaldehyde” is classified as a dangerous substance. It has hazard statements H227, H315, H318, and H335, indicating that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSREAVTQLESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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